Fmoc-Homoserine lactone

Descripción general

Descripción

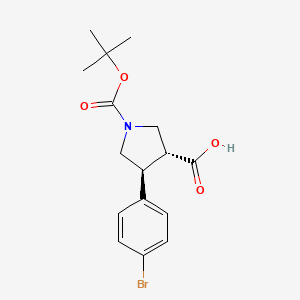

Fmoc-Homoserine lactone is a chemical compound with the molecular formula C19H17NO4 . It is used in various scientific applications and can be purchased from chemical suppliers .

Synthesis Analysis

The synthesis of Fmoc-Homoserine lactone involves a four-step process. This includes a coupling step of an N-Fmoc-L-methionine, deprotection of the N-Fmoc group, N-coupling with a carboxylic acid, and a cleavage reaction through a polymer-supported strategy .Molecular Structure Analysis

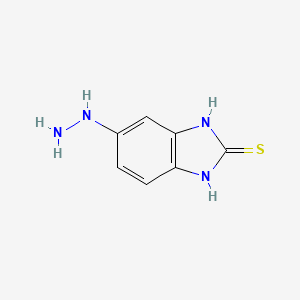

The molecular structure of Fmoc-Homoserine lactone is complex and has been the subject of various studies . The structure includes a homoserine lactone ring with an acyl chain that can vary in length or functionalization .Chemical Reactions Analysis

Fmoc-Homoserine lactone is involved in various chemical reactions, particularly in the context of bacterial communication processes known as quorum sensing . The compound is produced by acyl-homoserine lactone synthases, and bacteria can have multiple genes for these enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-Homoserine lactone are complex and have been analyzed using various techniques, including mass spectrometry . The compound’s properties can vary depending on the particular synthases that are expressed and the availability of the substrates needed for its synthesis .Aplicaciones Científicas De Investigación

Quorum Sensing in Bacteria

Fmoc-Homoserine lactone plays a crucial role in quorum sensing (QS), a process that bacteria use to regulate cellular interactions via small chemical signaling molecules . Proteobacteria use acyl-homoserine lactone (AHL) molecules as autoinducers to sense population density and modulate gene expression . The LuxI-type enzymes synthesize AHL molecules, while the LuxR-type proteins (AHL transcriptional regulators) bind to AHLs to regulate QS-dependent gene expression .

Microbial Biodiversity

Microbial biodiversity includes biotic and abiotic components that support all life forms by adapting to environmental conditions . Bacteria use signaling systems such as QS to regulate cellular interactions via small chemical signaling molecules which also help with adaptation under undesirable survival conditions .

Molecular Diversity of AHL Signaling

This review comprehensively explains the molecular diversity of AHL signaling components of Pseudomonas aeruginosa, Chromobacterium violaceum, Agrobacterium tumefaciens, and Escherichia coli . The regulatory mechanism of AHL signaling is also highlighted in this review, which adds to the current understanding of AHL signaling in Gram-negative bacteria .

Wastewater Treatment

Adding exogenous N-acyl homoserine lactones (AHLs) is a potential bioaugmentation method for high ammonia nitrogen wastewater treatment . At 25 °C, the best-performing N-heptanoyl-L-homoserine lactone (C7-HSL) significantly promoted the growth and activity of microorganisms, enhanced protein synthesis and the formation of tryptophan amino acids, and inhibited polysaccharide production, thereby effectively controlling nitrite nitrogen accumulation .

Interkingdom Signaling

These small molecules are part of an interkingdom signaling, allowing cross-talk between gut microorganisms and the host .

Nitrogen Removal Process

Due to the high environmental sensitivity of nitrifying bacteria, the biological nitrogen removal process is facing the challenge of poor stability and treatment performance, especially at low temperature . Adding exogenous N-acyl homoserine lactones (AHLs) is a potential bioaugmentation method .

Mecanismo De Acción

Target of Action

Fmoc-Homoserine lactone, a derivative of N-acyl-homoserine lactones (AHLs), primarily targets bacterial cells . AHLs are recognized as effective agents for regulating bacterial growth and metabolism . They are the most common class of autoinducer used by Gram-negative bacteria .

Mode of Action

The mode of action of Fmoc-Homoserine lactone is through a process called quorum sensing (QS) . QS relies on the release of small molecules (auto-inducers) by bacteria that accumulate in the environment depending on bacterial cell density . These molecules interact with their targets and result in changes in gene expression and physiology of bacterial populations .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Homoserine lactone are primarily those involved in bacterial communication and regulation . These include pathways related to the production of virulence factors, biofilm formation, and exoenzyme production . AHLs also play a significant role in mediating nitrogen transformation processes including nitrification, denitrification, and anaerobic ammonium oxidation (anammox) .

Pharmacokinetics

It is known that these molecules are small and diffusible, allowing them to accumulate in the environment depending on bacterial cell density .

Result of Action

The result of Fmoc-Homoserine lactone’s action is the regulation of gene expression and physiology of bacterial populations . This regulation can lead to changes in bacterial growth, metabolism, and the production of virulence factors . It can also impact the host’s immune system and contribute to homeostasis .

Action Environment

The action of Fmoc-Homoserine lactone is influenced by environmental factors . For instance, AHLs are favored to accumulate in rhizospheric environments, where they mediate bacterial diversity and soil nitrogen cycling . Furthermore, changes in environmental conditions such as pH and organic carbon content can significantly correlate with AHL levels .

Direcciones Futuras

Research into Fmoc-Homoserine lactone and related compounds is ongoing, with a focus on understanding their role in bacterial communication and exploring their potential applications. For example, enzymes that can degrade or modify acyl-homoserine lactones have drawn considerable interest for their ability to interfere with bacterial communication processes .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(3S)-2-oxooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-18-17(9-10-23-18)20-19(22)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,20,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPJFGZZHSVGJF-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401164201 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Homoserine lactone | |

CAS RN |

116857-07-9 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116857-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dichloro-6-[(4,6-dichlorohexyl)sulfanyl]hexane](/img/structure/B570398.png)